
3,4-Dihydro-1,2,5-benzodithiaselenepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-1,2,5-benzodithiaselenepine is a heterocyclic compound that contains sulfur and selenium atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1,2,5-benzodithiaselenepine typically involves the reaction of benzimidazolone derivatives with isocyanides in the presence of acetone. This reaction can be carried out under catalyst-free conditions, making it an environmentally friendly approach . The reaction conditions include:
Reactants: Benzimidazolone derivatives, isocyanides, acetone
Solvent: Acetone
Temperature: Room temperature
Catalyst: None required
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the catalyst-free synthesis method mentioned above could be scaled up for industrial applications due to its simplicity and environmental benefits.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydro-1,2,5-benzodithiaselenepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and selenoxides.
Reduction: Reduction reactions can convert the compound to its corresponding sulfides and selenides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the sulfur and selenium atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and selenoxides
Reduction: Sulfides and selenides
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
3,4-Dihydro-1,2,5-benzodithiaselenepine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity and catalytic activity.
Mécanisme D'action
The mechanism of action of 3,4-Dihydro-1,2,5-benzodithiaselenepine involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity. The sulfur and selenium atoms in the compound can form bonds with metal ions, affecting the function of metalloproteins and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: Contains sulfur and nitrogen atoms.
3,4-Dihydroquinoxaline: Contains nitrogen atoms in the heterocyclic ring.
1,5-Benzodiazepine: Contains nitrogen atoms and has a similar ring structure.
Uniqueness
3,4-Dihydro-1,2,5-benzodithiaselenepine is unique due to the presence of both sulfur and selenium atoms in its structure. This combination of elements imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications.
Propriétés
Numéro CAS |
195209-94-0 |
|---|---|
Formule moléculaire |
C8H8S2Se |
Poids moléculaire |
247.3 g/mol |
Nom IUPAC |
3,4-dihydro-1,2,5-benzodithiaselenepine |
InChI |
InChI=1S/C8H8S2Se/c1-2-4-8-7(3-1)10-9-5-6-11-8/h1-4H,5-6H2 |
Clé InChI |
FVTISOSIYDFBQO-UHFFFAOYSA-N |
SMILES canonique |
C1C[Se]C2=CC=CC=C2SS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



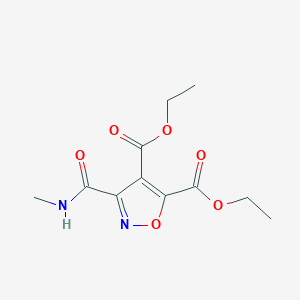
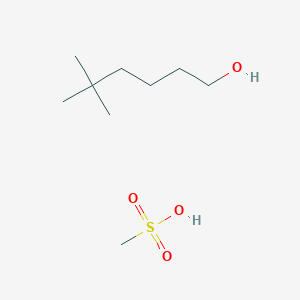

![2'-Chloro-6'-methoxy-4'-methyl[1,1'-biphenyl]-4-ol](/img/structure/B12563565.png)
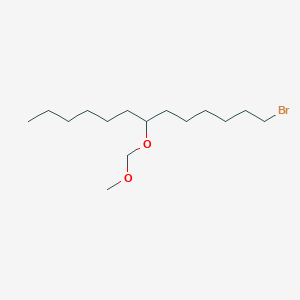
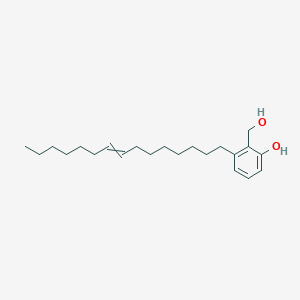
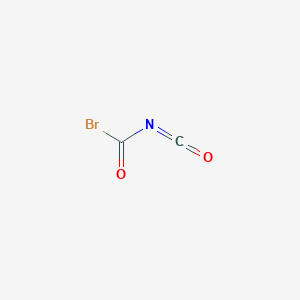
![2-(Trideca-9,11-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B12563590.png)
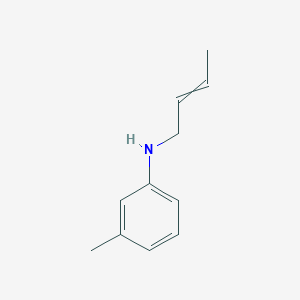
![1,1'-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene)](/img/structure/B12563605.png)
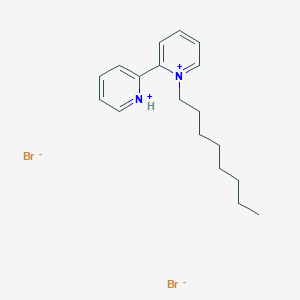
![N-{2'-[(2-Methoxycyclohexyl)selanyl][1,1'-binaphthalen]-2-yl}acetamide](/img/structure/B12563616.png)

